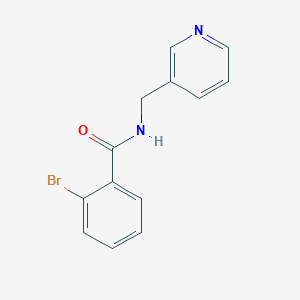
2-bromo-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-pyridinylmethyl)benzamide, also known as BPNM, is a chemical compound that has been extensively studied for its potential use in scientific research. BPNM is a member of the benzamide family, which is known for its diverse pharmacological activities.
作用机制
The mechanism of action of 2-bromo-N-(3-pyridinylmethyl)benzamide involves the inhibition of the interaction between CBP and p300. CBP and p300 are transcriptional coactivators that are involved in the regulation of gene expression. This compound binds to the bromodomain of CBP, which is a protein-protein interaction domain that is involved in the recruitment of CBP to chromatin. By inhibiting the interaction between CBP and p300, this compound disrupts the normal function of CBP and alters gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the acetylation of histones, which is a key step in the regulation of gene expression. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
2-bromo-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of the interaction between CBP and p300, which makes it a valuable tool for investigating the role of CBP in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, this compound also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, this compound has not been extensively tested for its potential toxicity in vivo.
未来方向
There are several future directions for research on 2-bromo-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of the interaction between CBP and p300. Another area of interest is the investigation of the role of CBP in other biological processes, such as circadian rhythms and inflammation. Finally, there is also interest in the development of this compound-based therapeutics for the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of the interaction between CBP and p300, and has a number of biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more potent and selective inhibitors and the investigation of its role in other biological processes.
合成方法
2-bromo-N-(3-pyridinylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 3-pyridinecarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
2-bromo-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential use as a chemical probe to investigate the role of protein-protein interactions in various biological processes. This compound has been shown to selectively inhibit the interaction between the transcription factor CBP and its binding partner p300, which is involved in the regulation of gene expression. This compound has also been used to probe the role of CBP in the regulation of circadian rhythms and the development of cancer.
属性
IUPAC Name |
2-bromo-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXTLWRRQGODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


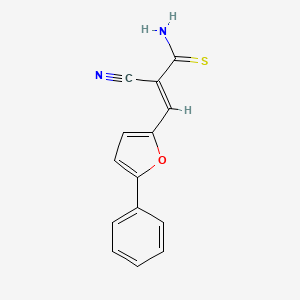
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
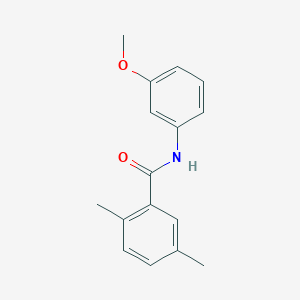
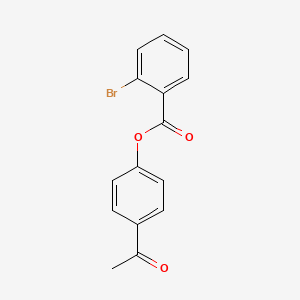
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5725560.png)
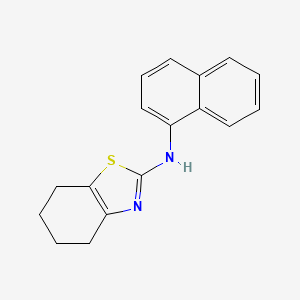
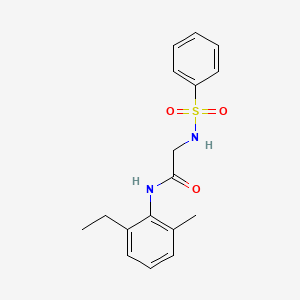
![N-(3-{N-[(2,3-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-methylbenzamide](/img/structure/B5725589.png)
![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)
